molecular formula C19H28N2 B5140039 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine

1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine

Cat. No. B5140039
M. Wt: 284.4 g/mol
InChI Key: WQCQTBZXCZECIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine, also known as CPP or 3-CMC, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a piperazine derivative that has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. In

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This binding results in a reduction in the amount of glutamate required to activate the receptor, leading to an increase in receptor activity. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to enhance the activity of the NMDA receptor in a number of brain regions, including the hippocampus and prefrontal cortex.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the central nervous system. In animal studies, 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to enhance learning and memory, and to improve cognitive function. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has a number of advantages as a tool for studying the NMDA receptor. It is a potent and selective antagonist of the receptor, and its effects are reversible. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine in lab experiments. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have some toxic effects at high doses, and its effects on the NMDA receptor may not be representative of the receptor's function in vivo.

Future Directions

There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine and its potential use in studying the central nervous system. One area of research is the development of more selective NMDA receptor antagonists that can be used to study specific subtypes of the receptor. Another area of research is the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine in animal models of neurological disorders, such as Alzheimer's disease and schizophrenia, to better understand the role of the NMDA receptor in these conditions. Finally, there is potential for the development of new drugs based on the structure of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine that could have therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine involves the reaction of 3-methylbenzyl chloride with cyclohex-3-en-1-ol in the presence of a strong base to form 3-cyclohexen-1-ylmethylbenzene. This intermediate is then reacted with piperazine in the presence of a catalyst to form 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine. The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been described in detail in a number of scientific publications.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been used in scientific research as a tool for studying the NMDA receptor and its role in the central nervous system. The NMDA receptor is involved in a number of physiological processes, including learning and memory, and is also implicated in a number of neurological disorders, such as Alzheimer's disease and schizophrenia. 1-(3-cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to bind to the NMDA receptor and modulate its activity, making it a useful tool for studying the receptor's function.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQTBZXCZECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

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